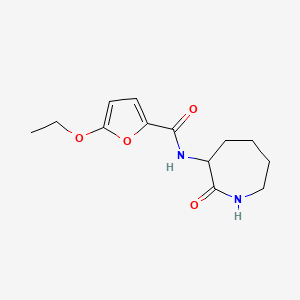
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide
Overview
Description
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide (FBPP) is a proline-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its ability to modulate the activity of certain enzymes and receptors, and its potential as a therapeutic agent in various diseases.
Mechanism of Action
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide is believed to exert its effects through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has been shown to bind to the active site of the enzyme cathepsin K, which is involved in bone resorption, and inhibit its activity. N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has also been shown to bind to the NMDA receptor and modulate its activity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and physiological effects:
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or receptor it is interacting with. For example, N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has been shown to inhibit the activity of cathepsin K, which may have implications for the treatment of osteoporosis. N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has also been shown to modulate the activity of the NMDA receptor, which may have implications for the treatment of neurological disorders such as depression and schizophrenia.
Advantages and Limitations for Lab Experiments
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has several advantages for use in lab experiments, including its ability to selectively modulate the activity of certain enzymes and receptors, and its potential as a therapeutic agent in various diseases. However, there are also limitations to its use, including the need for specific expertise in its synthesis and handling, and the potential for off-target effects.
Future Directions
There are several future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide, including further studies on its mechanism of action and its potential as a therapeutic agent in various diseases. Additionally, there is a need for further studies on the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide, particularly in preclinical and clinical trials. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide, which may facilitate its wider use in scientific research.
Scientific Research Applications
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide has also been studied for its potential as a therapeutic agent in cancer, as it has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
properties
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(2-methoxyacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-13-19(24)23-11-3-6-18(23)20(25)22-17-9-7-14(8-10-17)15-4-2-5-16(21)12-15/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRATPCGEFXRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluoro-4-biphenylyl)-1-(methoxyacetyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2-phenylethanol](/img/structure/B3814850.png)
![4-[(2-methylpyridin-3-yl)oxy]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B3814857.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3814860.png)
![rel-(1S,6R)-3-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3814863.png)
![N-{[1-(2-ethoxyethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B3814869.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B3814870.png)

![1-(2-methoxyphenyl)-4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3814902.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B3814906.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B3814909.png)
![ethyl 1-[4-(difluoromethoxy)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B3814912.png)
![N-{[6-(2-fluoro-5-methoxyphenyl)pyridin-3-yl]methyl}acetamide](/img/structure/B3814916.png)
![ethyl 3-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3814921.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B3814930.png)